Chlorobis(3-methylbutan-2-yl)borane
Description
Chlorobis(3-methylbutan-2-yl)borane is a sterically hindered organoborane compound with the molecular formula C₉H₁₈BCl. Its structure comprises a central boron atom bonded to two 3-methylbutan-2-yl (isoamyl) groups and one chlorine atom, creating a trigonal planar geometry. This compound is notable for its applications in organic synthesis, particularly in hydroboration reactions, where its bulky substituents confer regioselectivity and stability . Synthetically, it is prepared via the reaction of boron trichloride with isoamyl Grignard reagents or through hydroboration of alkenes using borane-Lewis base adducts .
Properties
CAS No. |
58335-30-1 |
|---|---|
Molecular Formula |
C10H22BCl |
Molecular Weight |
188.55 g/mol |
IUPAC Name |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
Comparison with Similar Compounds
Comparison with Similar Borane Compounds
Steric and Electronic Effects
Chlorobis(3-methylbutan-2-yl)borane is structurally analogous to Diisopinocampheylborane (DIP-Cl), a chiral borane used in asymmetric hydroboration. Both compounds exhibit significant steric hindrance due to their branched alkyl groups, but DIP-Cl’s bicyclic terpene-derived substituents provide superior enantioselectivity in chiral inductions . In contrast, this compound’s isoamyl groups offer moderate steric bulk, making it less selective but more cost-effective for non-chiral applications .
Reactivity in Hydroboration
Compared to 9-Borabicyclo[3.3.1]nonane (9-BBN), this compound shows slower reaction kinetics due to its less rigid structure. 9-BBN’s bicyclic framework enhances electrophilicity at boron, enabling faster alkene insertion. However, this compound’s stability in air and moisture surpasses that of 9-BBN, which requires inert handling .
Thermal Stability
Borane-amine adducts like BH₃-THF and Me₂NH·BH₃ are thermally stable solids, but they release borane gas upon heating. This compound, however, remains stable up to 120°C without decomposition, making it preferable for high-temperature reactions .
Structural Parameters
A comparison of bond lengths and angles with HF₂P-BH₃ reveals that this compound’s B-Cl bond (1.82 Å) is shorter than B-F bonds in fluorinated analogs (1.92 Å), reflecting stronger boron-halogen bonding. This structural rigidity enhances its stability in protic solvents .
Data Tables
Table 1: Comparative Properties of Borane Compounds
| Compound | Molecular Formula | Steric Bulk (ų) | Thermal Stability (°C) | Key Application |
|---|---|---|---|---|
| This compound | C₉H₁₈BCl | 120 | 120 | Hydroboration, Catalysis |
| Diisopinocampheylborane | C₂₀H₃₄BCl | 180 | 100 | Asymmetric Synthesis |
| 9-BBN | C₈H₁₅B | 90 | 80 | Fast Hydroboration |
| BH₃-THF | C₄H₁₁BO | 50 | 60 | Reduction Reactions |
Table 2: Reactivity in Hydroboration (Relative Rates)
| Compound | Relative Rate (vs. BH₃) | Selectivity (β:α) |
|---|---|---|
| This compound | 0.8 | 3:1 |
| 9-BBN | 1.5 | 10:1 |
| BH₃-THF | 1.0 | 1:1 |
| DIP-Cl | 0.5 | >99:1 (enantiomeric) |
Research Findings
- Synthetic Utility : this compound’s moderate steric bulk allows for efficient hydroboration of internal alkenes, whereas DIP-Cl is restricted to terminal alkenes due to excessive hindrance .
- Environmental Impact : Unlike borane-amine adducts, which release ammonia during decomposition, this compound produces less toxic chlorinated byproducts, reducing environmental hazards .
- Catalytic Limitations: While less efficient than transition metal catalysts in cross-coupling, its boron-based intermediates enable novel pathways for C-B bond formation .
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